![molecular formula C13H15BrN2O3 B1370692 3-Bromo-N-cyclohexyl-5-nitrobenzamide CAS No. 941294-22-0](/img/structure/B1370692.png)
3-Bromo-N-cyclohexyl-5-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-N-cyclohexyl-5-nitrobenzamide: is an organic compound with the molecular formula C13H15BrN2O3 It is characterized by the presence of a bromine atom at the third position, a nitro group at the fifth position, and a cyclohexyl group attached to the nitrogen atom of the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Bromo-N-cyclohexyl-5-nitrobenzamide typically involves the following steps:
Nitration: The starting material, bromobenzene, undergoes nitration to introduce a nitro group at the desired position. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid.
Amidation: The nitro-bromobenzene derivative is then reacted with cyclohexylamine to form the corresponding benzamide. This reaction is typically carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods:
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro group in 3-Bromo-N-cyclohexyl-5-nitrobenzamide can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The bromine atom can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide ions, alkoxide ions, or amines.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions, leading to the formation of various oxidized derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.
Substitution: Sodium hydroxide or other nucleophiles in an appropriate solvent.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Reduction: 3-Bromo-N-cyclohexyl-5-aminobenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the benzamide structure.
Scientific Research Applications
Chemistry:
3-Bromo-N-cyclohexyl-5-nitrobenzamide is used as an intermediate in the synthesis of more complex organic molecules
Biology:
In biological research, this compound can be used to study the effects of nitro and bromine substituents on biological activity. It may also be used in the development of new bioactive molecules or as a reference compound in various assays.
Medicine:
Industry:
In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, where specific functional groups are required to impart desired properties.
Mechanism of Action
The mechanism of action of 3-Bromo-N-cyclohexyl-5-nitrobenzamide would depend on its specific application. Generally, the nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets. The bromine atom and the cyclohexyl group may influence the compound’s binding affinity and selectivity towards specific molecular targets, such as enzymes or receptors.
Comparison with Similar Compounds
3-Bromo-N-cyclohexylbenzamide: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
3-Bromo-N-methyl-5-nitrobenzamide: Contains a methyl group instead of a cyclohexyl group, potentially affecting its steric and electronic properties.
3-Bromo-N-ethyl-5-nitrobenzamide: Similar to the methyl derivative but with an ethyl group, further influencing its properties.
Uniqueness:
3-Bromo-N-cyclohexyl-5-nitrobenzamide is unique due to the combination of the bromine, nitro, and cyclohexyl groups. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
3-Bromo-N-cyclohexyl-5-nitrobenzamide (C12H14BrN2O3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The compound features a bromine atom , a cyclohexyl group , and a nitrobenzamide structure , contributing to its unique chemical properties. Its molecular weight is approximately 327.17 g/mol . The presence of the nitro group is particularly noteworthy as it may enhance the compound's interaction with biological targets, potentially leading to various therapeutic effects.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including:
- Anti-inflammatory properties: Preliminary studies suggest that it may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase.
- Analgesic effects: The compound may also exhibit pain-relieving properties, although detailed investigations are required to confirm this.
- Antimicrobial activity: Initial findings indicate potential effectiveness against certain pathogens, necessitating further exploration.
Case Studies and Research Findings
-
Inflammatory Response Inhibition :
- In a study assessing various nitro-containing compounds, this compound demonstrated significant inhibition of inflammatory markers in vitro. The compound was tested against human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharides (LPS) and showed a reduction in cytokine release .
- Antimicrobial Activity :
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of compounds related to this compound:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
3-Bromo-N-cyclohexyl-N-methylbenzamide | Similar benzamide structure with methyl | Lacks nitro group; different biological activity |
3-Bromocyclohexene | Contains bromine and cyclohexyl group | No amide functionality; primarily an alkene |
N-tert-butoxycarbonyl-O-cyclohexyl-L-tyrosine | Cyclohexyl group but different structure | Used in peptide synthesis; distinct functional groups |
This comparison highlights the unique structural features of this compound that may contribute to its distinct biological activities and applications in research.
Future Directions for Research
Further studies are essential to elucidate the precise mechanisms underlying the biological activities of this compound. Suggested research avenues include:
- Molecular Docking Studies : To predict binding affinities with various receptors or enzymes involved in inflammatory processes.
- In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
- Structure-Activity Relationship (SAR) Analysis : To identify modifications that enhance biological activity or selectivity for specific targets.
Properties
IUPAC Name |
3-bromo-N-cyclohexyl-5-nitrobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O3/c14-10-6-9(7-12(8-10)16(18)19)13(17)15-11-4-2-1-3-5-11/h6-8,11H,1-5H2,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHSNPMJGUJYBOT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC(=CC(=C2)Br)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80650002 |
Source
|
Record name | 3-Bromo-N-cyclohexyl-5-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80650002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
941294-22-0 |
Source
|
Record name | 3-Bromo-N-cyclohexyl-5-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80650002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.